molecular formula C20H13Br2NO3 B302952 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide

5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide

Cat. No. B302952
M. Wt: 475.1 g/mol
InChI Key: GDJRPTDGGDBPNO-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide, also known as BPPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPF is a furan derivative that has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide is not fully understood. However, it has been suggested that 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide may also act as a COX-2 inhibitor, which could contribute to its analgesic effects. Additionally, 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects. In animal models, 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has been shown to reduce inflammation and pain. 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has also been shown to induce apoptosis in cancer cells, which could make it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide.

Future Directions

There are several future directions for research on 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide. One potential area of study is the development of 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide derivatives with improved pharmacological properties. Another area of research could be the investigation of 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide's potential as an anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide and its potential therapeutic applications.

Synthesis Methods

5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-3-phenylbut-3-en-2-one. This intermediate is then reacted with furfurylamine to form the final product, 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide.

Scientific Research Applications

5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide has also been shown to have antitumor properties by inducing apoptosis in cancer cells.

properties

Product Name

5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide

Molecular Formula

C20H13Br2NO3

Molecular Weight

475.1 g/mol

IUPAC Name

5-bromo-N-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H13Br2NO3/c21-15-6-4-14(5-7-15)17(24)10-3-13-1-8-16(9-2-13)23-20(25)18-11-12-19(22)26-18/h1-12H,(H,23,25)/b10-3+

InChI Key

GDJRPTDGGDBPNO-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(O3)Br

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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